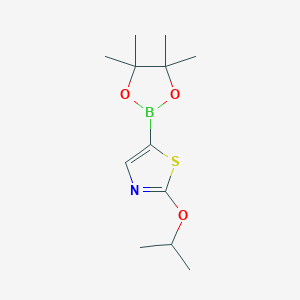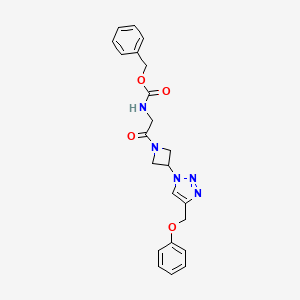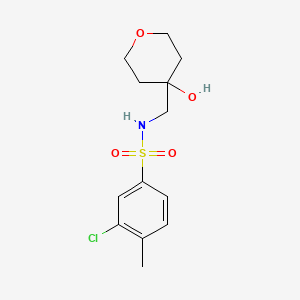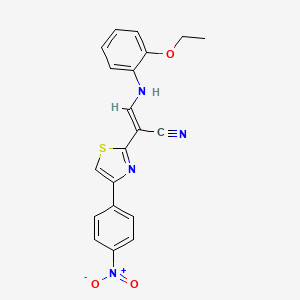
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone, also known as DQ-2Q, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a derivative of quinazoline and quinoline, two heterocyclic compounds that have been extensively used in medicinal chemistry.
Aplicaciones Científicas De Investigación
Photophysical Properties and Computational Analysis
The study on the photophysical properties of dihydroquinazolinone derivatives reveals significant insights into their spectral and photophysical characteristics. These compounds exhibit notable changes in their photophysical properties depending on solvent polarity, demonstrating the highly polar character of the excited state. Computational studies using density functional theory (DFT) and time-dependent DFT further corroborate these findings, providing a deeper understanding of their properties at the molecular level (Pannipara et al., 2017).
Antituberculosis and Cytotoxicity Screening
Research into 3-heteroarylthioquinoline derivatives, including compounds structurally related to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone, showcases their potential in combating Mycobacterium tuberculosis. Some derivatives demonstrated significant activity against tuberculosis with minimal cytotoxic effects, indicating a promising avenue for developing new antituberculosis agents (Chitra et al., 2011).
Metal Complexation for Analgesic and Anti-inflammatory Applications
The synthesis and characterization of metal complexes with 1,2-dihydroquinazolinone derivatives have been explored for their potential analgesic and anti-inflammatory activities. These studies have found that certain metal complexes exhibit significant activity, presenting a novel approach to developing analgesic and anti-inflammatory agents (Badiger et al., 2011).
Synthesis and Antibacterial Activity
Another area of application is the synthesis of novel series of compounds incorporating the quinazolinone motif for their potential antibacterial activity. Investigations into various substituted ethanone derivatives have shown promising antibacterial properties, highlighting the versatility of these compounds in developing new antimicrobial agents (Joshi et al., 2011).
Corrosion Inhibition Studies
The electronic structure of quinazolinone molecules has been evaluated for their effectiveness as corrosion inhibitors. Density Functional Theory and Molecular Dynamics simulations have revealed that certain quinazolinone derivatives are effective in protecting mild steel in acidic environments, suggesting their utility in corrosion inhibition applications (Saha et al., 2016).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-quinazolin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(22-11-5-7-14-6-1-4-10-17(14)22)12-24-19-15-8-2-3-9-16(15)20-13-21-19/h1-4,6,8-10,13H,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWOMWWQJVJEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-sulfamoyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2472594.png)


![Ethyl 4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2472598.png)




![ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate](/img/structure/B2472608.png)



![N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2472615.png)